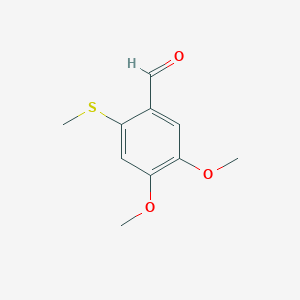

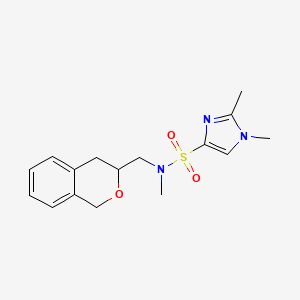

![molecular formula C25H32N2O4S B2399430 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 921998-17-6](/img/structure/B2399430.png)

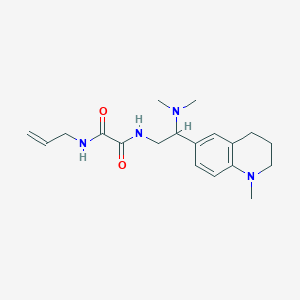

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C25H32N2O4S and its molecular weight is 456.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Binding Studies and Fluorescent Probes

Research has demonstrated the utility of sulfonamide compounds in studying protein binding. For instance, N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a compound with structural similarities, has been used as a fluorescent probe to investigate the binding of p-hydroxybenzoic acid esters to bovine serum albumin. This study showcases the use of sulfonamide derivatives in elucidating the nature of protein-ligand interactions through indirect measurements facilitated by changes in fluorescence, suggesting that the binding mechanism of such compounds may be predominantly hydrophobic in nature (H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971).

Synthetic Pathways in Medicinal Chemistry

The compound's relevance extends to synthetic chemistry, where it serves as a precursor or intermediate in the synthesis of bioactive molecules. An example is the use of related sulfonamide structures in the creation of radiolabeled compounds for medical imaging, such as the synthesis of [(11)C]Am80 via Pd(0)-mediated rapid [(11)C]carbonylation, highlighting the role of sulfonamide derivatives in developing diagnostic tools (Misato Takashima-Hirano, H. Ishii, Masaaki Suzuki, 2012).

Exploration of Antineoplastic Properties

Sulfonamide derivatives have been investigated for their potential antineoplastic (anti-cancer) properties. Research into compounds with structural similarities to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has revealed promising avenues for the development of novel cancer therapies. For example, the synthesis and study of 3-substituted 5,5-dimethylbenzo[h]quinazolin-4(3H)-ones have provided insights into their antineoplastic effects, underscoring the importance of sulfonamide derivatives in medicinal chemistry research (A. Markosyan, N. M. Torshirzad, G. H. Shakhbazyan, F. Arsenyan, 2014).

Drug Discovery and Development

The structural features of sulfonamide derivatives, including the compound , have been leveraged in the discovery and development of novel therapeutic agents. Studies have detailed the synthesis and evaluation of such compounds as endothelin receptor antagonists, showcasing their potential in treating conditions like hypertension. This research highlights the dual antagonistic properties against angiotensin II and endothelin A receptors, indicating the compound's versatility and potential in drug development (N. Murugesan, John E. Tellew, Z. Gu, Bridgette L. Kunst, L. Fadnis, L. Cornelius, R. Baska, Yifan Yang, S. Beyer, H. Monshizadegan, K. Dickinson, B. Panchal, M. Valentine, S. Chong, R. Morrison, K. Carlson, J. Powell, S. Moreland, J. Barrish, M. Kowala, J. Macor, 2002).

properties

IUPAC Name |

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4S/c1-17(2)15-27-22-12-10-20(14-23(22)31-16-25(3,4)24(27)28)26-32(29,30)21-11-9-18-7-5-6-8-19(18)13-21/h9-14,17,26H,5-8,15-16H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOWYAOBJOXEFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3)OCC(C1=O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2399361.png)

![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-chlorophenyl)acetamide](/img/structure/B2399363.png)

![(1S,2S)-2-[[(1R,2R)-2-Aminocyclohexyl]disulfanyl]cyclohexan-1-amine;dihydrochloride](/img/structure/B2399364.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2399367.png)